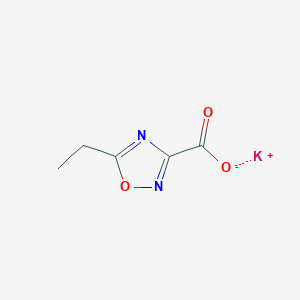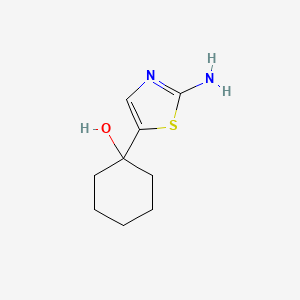![molecular formula C12H7F4N B1448482 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine CAS No. 1261600-84-3](/img/structure/B1448482.png)
3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
Overview
Description
3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine is a chemical compound with the CAS Number: 1261600-84-3. It has a molecular weight of 241.19 . It is used as a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine is represented by the linear formula: C12H7F4N .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The unique physicochemical properties of TFMP derivatives are due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Agrochemical Industry
3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine: derivatives are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The trifluoromethylpyridine (TFMP) moiety, in particular, is utilized in the synthesis of various pesticides. For instance, derivatives like 2,3-dichloro-5-(trifluoromethyl)-pyridine are in high demand as intermediates for creating crop-protection products .
Pharmaceutical Development
In the pharmaceutical sector, TFMP derivatives have been incorporated into several FDA-approved drugs. These compounds exhibit unique physicochemical properties due to the fluorine atoms, which contribute to their biological activities. The presence of the TFMP group has been crucial in the development of medications for various diseases and disorders .
Veterinary Medicine
Similar to their use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. They are part of the active ingredients in treatments for animals, enhancing the efficacy of veterinary drugs .
Organic Synthesis Intermediates
The compound and its derivatives are valuable intermediates in organic synthesis. They are used to construct complex molecules for further application in research and industry. The unique characteristics of the pyridine moiety combined with the fluorine atoms make them versatile building blocks .
Material Science
In material science, the incorporation of TFMP derivatives can alter the physical properties of materials, such as increasing resistance to degradation or altering electrical properties. This makes them valuable in the development of advanced materials for various applications .
Cancer Research
Halogenated pyridines, including those with the TFMP group, have shown potential as anti-cancer compounds. They are being studied for their efficacy against colorectal cancer and other types of malignancies, highlighting the role of fluorinated pyridines in therapeutic advancements .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors .
Mode of Action
The mechanism of similar compounds involves a nucleophilic attack on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride .
Biochemical Pathways
It’s known that similar compounds participate in suzuki-miyaura coupling reactions .
Result of Action
Similar compounds have been found to exhibit various pharmacological activities .
Action Environment
It’s known that the physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of similar compounds .
Safety and Hazards
Future Directions
Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
3-fluoro-5-[2-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-9-5-8(6-17-7-9)10-3-1-2-4-11(10)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMQUSLUQIUOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



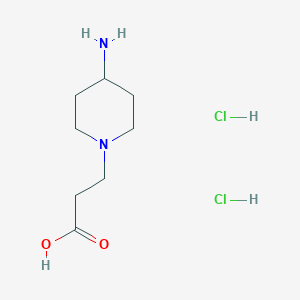
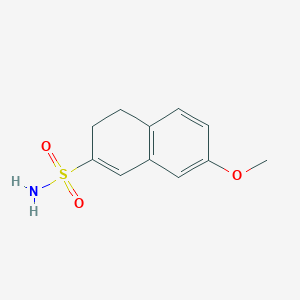
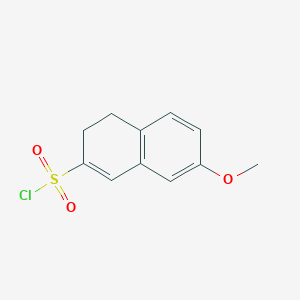
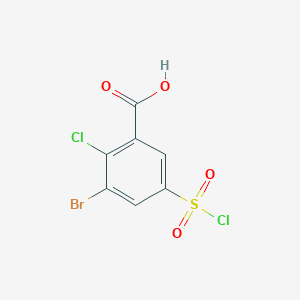
![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)
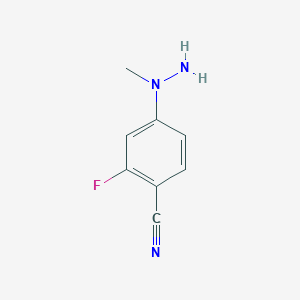

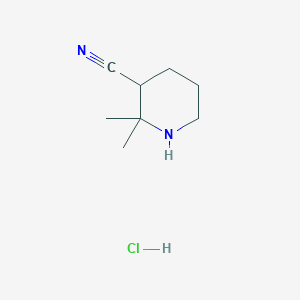
![Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate](/img/structure/B1448412.png)

![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)

